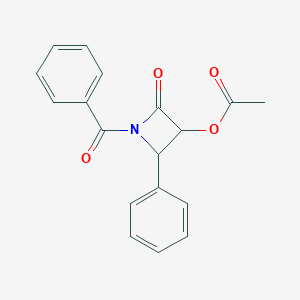

1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate involves several steps. One common method includes the reaction of benzoyl chloride with 2-oxo-4-phenylazetidin-3-yl acetate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to achieve high purity.

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .

Analyse Chemischer Reaktionen

1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate has several notable applications in medicinal chemistry:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar azetidinone derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential therapeutic applications in treating infections .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of azetidinones, including this compound. The compounds were tested using the disc diffusion method against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited enhanced antibacterial activity compared to conventional antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that azetidinone derivatives can inhibit cancer cell proliferation by targeting specific cellular pathways. Molecular docking studies suggest that this compound may bind effectively to receptors involved in tumor growth regulation .

Case Study: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Comparative Analysis with Related Compounds

To better understand the efficacy and potential applications of this compound, it is useful to compare it with related compounds.

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Significant | Moderate |

| 4-(Benzoyloxy)-2-methylphenyl azetidine | Structure | Moderate | High |

| 2-Acetoxyazetidine | Structure | Low | Moderate |

Wirkmechanismus

The mechanism of action of 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, it is believed to inhibit the aggregation of amyloid-beta peptides, thereby preventing the formation of neurotoxic plaques. The compound may also modulate the activity of certain enzymes and receptors involved in neuroinflammation and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate can be compared with other similar compounds such as:

1-Benzoyl-2-oxo-4-phenylazetidin-3-yl chloride: This compound differs by having a chloride group instead of an acetate group, which can influence its reactivity and applications.

1-Benzoyl-2-oxo-4-phenylazetidin-3-yl methyl ester: The methyl ester variant has different solubility and stability properties, making it suitable for different applications.

1-Benzoyl-2-oxo-4-phenylazetidin-3-yl ethyl ester: Similar to the methyl ester, this compound has unique properties that can be leveraged in various chemical syntheses.

The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound in both research and industrial applications.

Biologische Aktivität

1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 309.3 g/mol. Its structure features a unique azetidine ring, which contributes to its reactivity and biological interactions. The presence of both carbonyl groups and an azetidine ring allows for various chemical reactions, making it a valuable candidate for drug development.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways associated with neurodegenerative diseases like Alzheimer’s. It may inhibit the aggregation of amyloid-beta peptides, which are implicated in neurotoxicity.

- Antimicrobial Activity : Studies indicate that derivatives of this compound possess significant antimicrobial properties against various bacterial strains and fungi. This suggests potential therapeutic applications in treating infections.

- Anticancer Properties : Preliminary research indicates that the compound may have antiproliferative effects against cancer cell lines, including breast cancer cells (MCF-7). This is attributed to its ability to destabilize tubulin polymerization, leading to cell cycle arrest and apoptosis .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of this compound, researchers found that the compound significantly reduced amyloid-beta plaque formation in vitro. This suggests its potential utility in Alzheimer’s disease treatment, where plaque accumulation is a critical factor in disease progression.

Case Study 2: Anticancer Efficacy

Another study focused on the antiproliferative effects of the compound against breast cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability, with observed IC50 values comparable to established chemotherapeutic agents .

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Benzoyl-2-oxo-4-(substituted)azetidine | Varies based on substitution | Different functional groups affect activity |

| 1-Benzoyl chloride | Contains chloride instead of acetate | Increased reactivity due to halogen presence |

| 1-Benzoyl methyl ester | Methyl ester variant | Variations in solubility and stability |

These comparisons illustrate how variations in substituents can influence biological activity and reactivity profiles.

Eigenschaften

IUPAC Name |

(1-benzoyl-2-oxo-4-phenylazetidin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-12(20)23-16-15(13-8-4-2-5-9-13)19(18(16)22)17(21)14-10-6-3-7-11-14/h2-11,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBNNNDZBNQFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618278 | |

| Record name | 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146924-93-8 | |

| Record name | 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.